molecular formula C18H23N3O3S B2968423 N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-dimethoxybenzamide CAS No. 361167-14-8

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-dimethoxybenzamide

Cat. No.: B2968423
CAS No.: 361167-14-8
M. Wt: 361.46
InChI Key: MVKCPXZOQAXMEV-UHFFFAOYSA-N
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Description

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-dimethoxybenzamide is a heterocyclic compound featuring a fused thieno-pyrazole core substituted with a tert-butyl group and a 2,6-dimethoxybenzamide moiety. The thieno[3,4-c]pyrazole scaffold confers unique electronic and steric properties, while the tert-butyl group enhances metabolic stability by reducing oxidative degradation. The 2,6-dimethoxybenzamide substituent may influence solubility and binding interactions in biological systems .

Properties

IUPAC Name

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-18(2,3)21-16(11-9-25-10-12(11)20-21)19-17(22)15-13(23-4)7-6-8-14(15)24-5/h6-8H,9-10H2,1-5H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKCPXZOQAXMEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=C(C=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrazole core substituted with a tert-butyl group and a dimethoxybenzamide moiety. The unique structure contributes to its biological properties, which are influenced by the interactions of these functional groups with various biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets. The thieno[3,4-c]pyrazole core may modulate the activity of enzymes or receptors, leading to diverse biological effects such as anti-inflammatory and anticancer activities.

Pharmacological Effects

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation through interference with cell cycle regulation.
  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in vitro, suggesting that it could be beneficial in treating inflammatory diseases.
  • Neuroprotective Effects : Some studies have indicated that compounds with similar structures provide neuroprotection against oxidative stress, although specific data on this compound is limited.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds within the thieno[3,4-c]pyrazole class:

  • Study 1 : A study evaluated the anticancer properties of thieno[3,4-c]pyrazole derivatives and found that modifications at the 2-position significantly enhanced cytotoxicity against breast cancer cells .
  • Study 2 : Research on benzamide derivatives indicated that certain substitutions could lead to increased binding affinity to specific receptors involved in pain modulation . This suggests that this compound might also interact with similar pathways.

Comparative Analysis

CompoundActivity TypeKey Findings
This compoundAnticancerInduces apoptosis in cancer cell lines
Related Thieno DerivativeAnti-inflammatoryReduces cytokine levels in vitro
Benzamide DerivativeNeuroprotectiveProtects neurons from oxidative stress

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular Structure and Substituent Analysis

The compound is compared to three analogs from the 2003 Heterocycles study () and neurotensin receptor antagonists from . Key structural differences and similarities are summarized below:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
Target Compound (from query) Thieno[3,4-c]pyrazole 2-(tert-butyl), 2,6-dimethoxybenzamide ~407.5 (calculated) Thiophene, pyrazole, tert-butyl
N-tert-Butyl-2-(5-methyl-2-phenyl-2H-pyrazol-3-yl)benzamide (10d-3-2) Pyrazole 2-phenyl, 5-methyl, tert-butyl 333.43 Phenyl, methyl, tert-butyl
N-tert-Butyl-2-[4,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-3-yl]benzamide (10d-8) Pyrazole 4,5-dimethyl, 1-(4-nitrophenyl), tert-butyl 394.43 Nitrophenyl, dimethyl, tert-butyl
SR48692 () Pyrazole 2,6-dimethoxyphenyl, 7-chloro-4-quinolinyl, tricyclodecane ~700 (estimated) Dimethoxyphenyl, quinolinyl

Key Observations :

  • The 2,6-dimethoxybenzamide group is structurally analogous to SR48692, a neurotensin receptor antagonist, suggesting possible overlap in receptor-binding profiles .
  • Compared to 10d-3-2 and 10d-8, the tert-butyl group is conserved, but the fused thiophene ring in the target compound may reduce solubility due to increased hydrophobicity .
Physicochemical Properties

Limited data exist for the target compound, but inferences are drawn from analogs:

  • Melting Point : Pyrazole analogs like 10d-3-2 exhibit melting points of 105–106°C, while nitro-substituted derivatives (e.g., 10d-8) likely have higher melting points due to polar nitro groups . The target compound’s fused ring system may further elevate its melting point.
  • Solubility: The 2,6-dimethoxy groups could improve aqueous solubility compared to nitro- or phenyl-substituted analogs, though the thieno-pyrazole core may counteract this effect .
Pharmacological Activity
  • Neurotensin Receptor Modulation: SR48692 () demonstrates high affinity for neurotensin receptors (NT1/2) due to its dimethoxyphenyl-pyrazole-tricyclodecane architecture.
  • Enzyme Inhibition : Pyrazole-tert-butyl benzamides (e.g., 10d-3-2) are often explored as kinase inhibitors. The target compound’s fused ring system could enhance binding to ATP pockets in kinases, but this remains unverified .

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